molecular formula C5H5N3O4 B1297075 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 92534-69-5

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1297075
CAS No.: 92534-69-5
M. Wt: 171.11 g/mol
InChI Key: ANGMMUPJSXUXGY-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters or amides. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGMMUPJSXUXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343838
Record name 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92534-69-5
Record name 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92534-69-5
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Synthesis routes and methods I

Procedure details

A quantity comprising 69.0 gm (0.547 mol) of 1-methyl-1H-pyrazole-5-carboxylic acid of m.p.: 227°-228° C. (R. Huttel and M. E. Schon, Liebigs Ann. Chem 625, 55 [1959]) was added in small portions to a mixture of 200 ml of concentrated sulfuric acid and 60 ml of 90% fuming nitric acid under stirring. The temperature of the mixture rose from 75° C. at the beginning to a maximum temperature of 95° C. After the exothermal reaction was finished, heating was continued for 30 minutes up to 95° C. The cold mixture was stirred into 300 gm of cracked ice, and the resulting ice-cold suspension was filtered off by suction filtration. The filtration residue was washed with water, and after recrystallization from ethyl acetate, 44.0 gm (47% of theory) of pale yellow crystals were obtained.
Quantity
69 g
Type
reactant
Reaction Step One
[Compound]
Name
[ 1959 ]
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0 (± 1) mol
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reactant
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200 mL
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reactant
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Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

18.8 g of 1-methylpyrazole-5-carboxylic acid (mp 227° to 228° C.) are stirred in a mixture consisting of 23.5 of 100% strength nitric acid and 17 ml of 25% strength oleum for 8 hours at from 55° to 60° C. and for 4.5 hours at from 70° to 75° C. The mixture is poured onto ice and extracted with 9:1 methylene chloride/ethanol. The extract is concentrated. This yields 27 g of 1-methyl-4-nitropyrazole-5-carboxylic acid, mp 162° to 164° C., with decomposition (from ethyl acetate).
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
23.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
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1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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